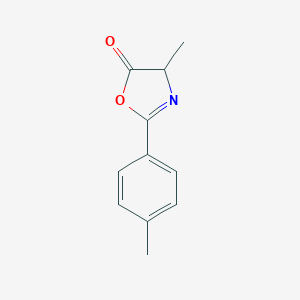

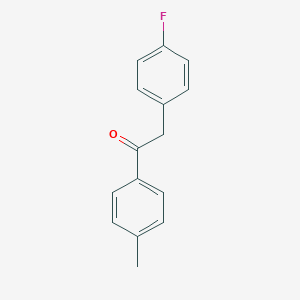

2-(4-Fluorophenyl)-1-p-tolyl-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 2-(4-Fluorophenyl)-1-p-tolyl-ethanone often involves multi-step organic reactions, including condensation and functional group transformations. For example, the synthesis of chalcone derivatives by the condensation of benzaldehyde and ethanone under basic conditions highlights a method that could be adapted for the synthesis of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (Jarag et al., 2011).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds closely related to 2-(4-Fluorophenyl)-1-p-tolyl-ethanone have been studied using various spectroscopic and computational methods. These studies provide insights into the optimized molecular structure, vibrational assignments, and stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).

Chemical Reactions and Properties

The reactivity of the 2-(4-Fluorophenyl)-1-p-tolyl-ethanone framework can be inferred from studies on similar compounds. For instance, the reaction of 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with various aldehydes to obtain novel Schiff base compounds demonstrates potential chemical transformations that 2-(4-Fluorophenyl)-1-p-tolyl-ethanone could undergo (Adimule et al., 2014).

Physical Properties Analysis

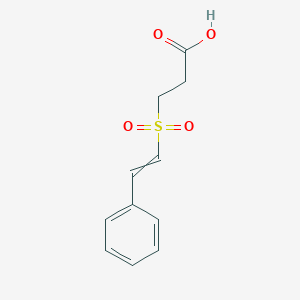

The crystal structure and physical properties of closely related compounds provide valuable information. For example, the crystal structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, with weak C—H⋯O hydrogen bonds forming inversion dimers, provides insights into the potential crystalline properties of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone can be deduced from studies on similar molecules. For instance, the HOMO and LUMO analysis and molecular docking studies suggest the potential of these compounds to exhibit inhibitory activity against certain enzymes, indicating the chemical reactivity and potential biological activity of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Bioreduction

One of the primary scientific research applications of compounds related to 2-(4-Fluorophenyl)-1-p-tolyl-ethanone involves their use in enantioselective synthesis. For example, (S)-(-)-1-(4-Fluorophenyl)ethanol, a related compound, serves as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which are potential protective agents against HIV infection. The enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells, has been explored for its applications in producing compounds necessary for treating diseases like Alzheimer's and malaria. This process has shown to yield significant results under optimized conditions, utilizing various reducing agents to affect the product's yield and enantioselectivity ChemChemTech, 2022.

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic properties of derivatives of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone have been extensively studied. Investigations into these compounds provide insights into their vibrational frequencies, geometrical parameters, and molecular docking potentials, suggesting their utility as anti-neoplastic agents due to their inhibitory activities Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.

Synthesis and Biological Activities

The synthesis and investigation of the biological activities of compounds structurally related to 2-(4-Fluorophenyl)-1-p-tolyl-ethanone have led to the discovery of potential therapeutic applications. Compounds synthesized from 2-(4-Fluorophenyl)-1-p-tolyl-ethanone have shown varying levels of antibacterial and antioxidant activities, highlighting their potential in developing new therapeutic agents Russian Journal of Organic Chemistry, 2020.

Nonlinear Optical Properties and Molecular Docking

Further research into the derivatives of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone focuses on their nonlinear optical properties and molecular docking studies. These studies are crucial for understanding the charge transfer within molecules and their potential roles in developing new materials for nonlinear optics. Molecular docking studies further suggest the compounds' potential in inhibiting specific enzymes, indicating their usefulness in anti-cancer therapy Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is believed to act by inhibiting the activity of specific enzymes and receptors. For instance, similar compounds have been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. They have also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in the growth and proliferation of cancer cells.

Biochemical Pathways

For instance, indole derivatives have been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. They have also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in the growth and proliferation of cancer cells.

Pharmacokinetics

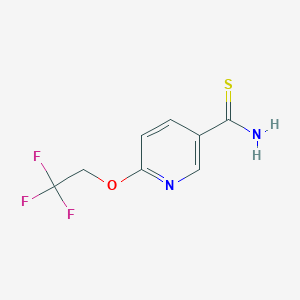

For instance, 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against MCF-7 cell line using QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .

Result of Action

For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone. For instance, the solubility of similar compounds in water and other solvents can affect their bioavailability and distribution in the body . Additionally, safety data sheets for similar compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled, and they can cause skin and eye irritation . Therefore, the environment in which these compounds are used can significantly impact their action and efficacy.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZTZFHRJQQCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-p-tolyl-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.